2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
Description
2-(1H-Indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is an indole-derived glyoxylamide compound characterized by an indole core substituted at the 3-position with a 2-oxoacetamide group and an N-linked 3-methoxypropyl chain. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-8-4-7-15-14(18)13(17)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVRZCAKJQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxypropyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with nitro or halogen groups.
Scientific Research Applications
Antitumor Properties
Research indicates that 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide exhibits significant antitumor activity . Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The indole moiety is particularly relevant, as it is frequently found in natural products with known anticancer properties.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound shows promise in treating inflammatory diseases. Its interaction with specific biological targets, such as enzymes involved in inflammatory pathways, positions it as a candidate for further investigation in anti-inflammatory therapies.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents used include coupling agents like EDC and solvents such as dimethylformamide or dichloromethane.
The mechanism of action involves the compound's ability to bind to specific receptors or inhibit certain enzymes, thereby modulating biological pathways relevant to cancer and inflammation. This interaction is crucial for its therapeutic efficacy and highlights the importance of structural features in determining biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Dimethyl substitution on nitrogen | Antitumor activity |
| 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide | Ethyl substitution on nitrogen | Anticancer properties |
| N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | Cyclohexyl substitution | Potential anti-inflammatory effects |
The specific methoxypropyl substitution in this compound may enhance its solubility and bioavailability compared to other compounds, contributing to its distinct pharmacological profile.
Case Studies and Research Findings
A variety of case studies have highlighted the applications of this compound in drug development:
- Anticancer Studies : Several studies have focused on the efficacy of this compound against different cancer cell lines, demonstrating its ability to reduce tumor growth and promote apoptosis through various mechanisms.
- Inflammatory Disease Models : Research has also explored its role in models of inflammatory diseases, where it has shown potential in reducing markers of inflammation and improving clinical outcomes.
These findings underscore the need for further exploration into the therapeutic potential of this compound across various medical fields.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxypropyl and oxoacetamide groups can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anticancer Activity
Key Analogs and Their Activities:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., adamantane in 5r) enhance cytotoxicity against HepG2 cells, likely due to improved hydrophobic interactions with cellular targets . The 3-methoxypropyl group in the target compound may similarly enhance solubility and bioavailability compared to smaller alkyl chains.
- Mechanistic Divergence : Caspase-8 activation is prominent in adamantane analogs (e.g., 5r), while D-24851 acts via microtubule disruption, highlighting structural dependence on apoptotic pathways .
- Breadth of Activity : The antibacterial activity of 8,9-dihydrocoscinamide B suggests that indole-3-yl-oxoacetamide derivatives can exhibit dual anticancer/antimicrobial properties, depending on substituents .
Antimicrobial Activity
Comparative Data:
Key Observations :
- Role of Substituents: The presence of charged groups (e.g., guanidinopropyl) or halogenated chains (e.g., bromopropyl) correlates with enhanced antimicrobial potency, likely due to membrane disruption . The 3-methoxypropyl group in the target compound may offer moderate hydrophilicity, balancing cell penetration and target binding.
Physicochemical and Structural Properties
Molecular Comparisons:
Key Observations :
- Steric Effects : Cyclopropyl and adamantane groups introduce steric hindrance, which can modulate binding to enzymatic pockets (e.g., caspases or tubulin) .
Biological Activity
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with a 2-oxoacetamide functional group, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H17N2O3
- Molecular Weight : 260.293 g/mol
- Structural Features : The indole ring is fused with a methoxypropyl group, which enhances its lipophilicity and may improve bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : Indole derivatives are reacted with appropriate alkyl halides to introduce the methoxypropyl group.
- Acylation : The resulting intermediate is then acylated using oxalyl chloride to form the 2-oxoacetamide functionality.
- Purification : The final product is purified through crystallization or chromatography.
Antitumor Effects
Research indicates that derivatives of this compound exhibit significant antitumor activity. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
The mechanism of action involves interactions with specific biological targets, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression.
- Receptor Binding : It has been shown to bind to receptors associated with cellular signaling pathways, which may modulate inflammatory responses and cancer cell survival .
Research Findings
A summary of notable studies on the biological activity of this compound includes:
Case Studies
- Breast Cancer Cell Lines : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammatory Models : Animal models treated with this compound showed reduced inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide and its structural analogs?
- Methodological Answer : Synthesis typically involves acylation of indole derivatives using activated carbonyl compounds. For example:
- React indole with chloroacetyl chloride to form the 2-oxoacetamide intermediate.
- Perform nucleophilic substitution with 3-methoxypropylamine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂).
- Purify via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate).
- Confirm yields via HRMS and structural integrity via ¹H/¹³C NMR .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
- Methodological Answer : Multi-modal characterization is critical:
- ¹H/¹³C NMR : Assign proton environments (e.g., indole NH at δ 10-12 ppm, methoxypropyl OCH₃ at δ 3.3-3.5 ppm) and carbon backbone.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular weight.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What biological screening assays are typically used to evaluate the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) in 96-well plates .
- Receptor Binding : Radioligand displacement assays for GABAₐ receptor ligands (if structurally analogous to TCS 1105) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Advanced Research Questions
Q. What strategies optimize reaction yields in synthesizing N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivatives?
- Methodological Answer :
- Stepwise Reagent Addition : Add acylating agents (e.g., acetyl chloride) incrementally to minimize side reactions .
- Coupling Reagents : Use HATU/DIPEA in DMF for amide bond formation to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while Na₂CO₃ in CH₂Cl₂ reduces hydrolysis .
Q. How do computational methods like DFT contribute to understanding electronic properties of this compound?
- Methodological Answer :
- Geometry Optimization : DFT (B3LYP/6-311++G(d,p)) predicts bond lengths/angles, validated against X-ray crystallography (if available).
- Vibrational Analysis : Match computed IR/Raman spectra to experimental data to resolve ambiguous peaks (e.g., carbonyl vs. amide vibrations) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for SAR studies .
Q. How can researchers resolve contradictions in NMR chemical shifts for indole-based acetamides?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC/HMBC to correlate protons and carbons, resolving overlapping signals.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.
- Computational Validation : Predict shifts via DFT-NMR (e.g., GIAO method) and cross-reference with experimental data .
Q. How does substitution on the indole ring or acetamide side chain influence bioactivity?
- Methodological Answer :
- Indole Modifications : Electron-withdrawing groups (e.g., -CN) enhance antimicrobial activity by increasing membrane permeability .
- Side Chain SAR : Methoxypropyl groups improve solubility (logP reduction) but may reduce CNS penetration due to increased polarity .
- Bioisosteric Replacements : Replace methoxypropyl with cyclopropane-containing chains to balance lipophilicity and metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for MIC determination to ensure reproducibility.
- Strain Variability : Test against isogenic mutant panels (e.g., efflux pump-deficient E. coli) to isolate resistance mechanisms.
- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiating effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
